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Comparative Data on CYP2C9 Inhibition

The table below summarizes the inhibitory data for cloperidone and other compounds identified in the same

study [1] [2].

Drug Name

Inhibition
Category

Reported ICso
Value

Experimental Context

Cloperidone

Vatalanib

Piriqualone

Ticagrelor

Sertindole

Strong inhibitor

Strong inhibitor

Strong inhibitor

Strong inhibitor

Moderate inhibitor

17.7 uM [1] [3]

0.067 uM [1]

<18 uM [1]

<18 uM [1]

40-85 pM [1]

In vitro testing following machine learning
prediction [1]

In vitro testing following machine learning
prediction [1]

In vitro testing following machine learning
prediction [1]

In vitro testing following machine learning
prediction [1]

In vitro testing following machine learning
prediction [1]

© 2026 Smolecule. All rights reserved.

Tech Support


https://www.smolecule.com/products/s3631205?utm_src=pdf-body
https://www.smolecule.com/products/s3631205?utm_src=pdf-interest
https://www.smolecule.com/products/s3631205?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8820617/
https://inserm.hal.science/inserm-03578441v1
https://pmc.ncbi.nlm.nih.gov/articles/PMC8820617/
https://www.medchemexpress.com/Targets/Cytochrome%20P450.html?locale=ko-KR&page=41&srsltid=AfmBOoopqlLJATZrt5GQAu1-MH4omcQ3UptVnq5VmhREeI8ZlR8H11-b
https://pmc.ncbi.nlm.nih.gov/articles/PMC8820617/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8820617/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8820617/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8820617/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8820617/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8820617/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8820617/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8820617/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8820617/
https://www.smolecule.com/products/s3631205?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

Inhibition Reported ICso .
Drug Name Experimental Context
Category Value
Asapiprant Moderate inhibitor ~ 40-85 uM [1] In vitro testing following machine learning
prediction [1]
Duvelisib Moderate inhibitor ~ 40-85 pM [1] In vitro testing following machine learning
prediction [1]
Dasatinib Moderate inhibitor ~ 40-85 puM [1] In vitro testing following machine learning

prediction [1]

Detailed Experimental Methodology

The data in the table above was generated through the following integrated experimental protocol [1]:

¢ 1. Machine Learning Prediction: Researchers built Support Vector Machine (SVM) and Random
Forest (RF) classification models. These models were trained on known CYP2C9 inhibitors and
non-inhibitors from databases like ChEMBL and PubChem. The models integrated both ligand-
based descriptors (170 physicochemical molecular descriptors) and structure-based descriptors
(computed protein-ligand interaction energies from docking into 7 representative CYP2C9 protein
structures) to achieve a prediction accuracy of approximately 80% [1].

¢ 2. Virtual Screening: The trained machine learning models were used to screen a library of 4,480
experimental and approved drugs to identify potential inhibitors [1].

¢ 3. In Vitro Validation:

o Enzyme Source: The inhibition assays were conducted using recombinant CYP2C9 enzymes
[1].

o Probe Substrate: The specific probe substrate used in these assays is not detailed in the
available summary, but the formation of specific metabolites for abemaciclib, cloperidone,
vatalanib, and tarafenacin was characterized, confirming CYP2C9 activity [1] [2].

o ICso Determination: The concentration of the drug required to inhibit 50% of CYP2C9 enzyme
activity (ICso) was determined experimentally. The results classified drugs with ICso values
below 18 uM as "strong inhibitors" and those with ICso values between 40 and 85 UM as
"moderate inhibitors" [1].

The following diagram illustrates this integrated workflow from model development to experimental

verification [1]:
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Research Context and Limitations

¢ Novel Findings: The study presents the first identification of cloperidone, vatalanib, piriqualone,
and ticagrelor as CYP2C9 inhibitors [1]. This information is new and was uncovered through their
novel methodology.

¢ Preclinical Data: The provided ICso values are from in vitro (test tube) experiments. The clinical
relevance and the magnitude of drug-drug interactions in humans that may result from co-
administering cloperidone with CYP2C9 substrates (e.g., S-warfarin, phenytoin, tolbutamide [4])
require further clinical investigation [1].

e Comparative Context: This specific study does not directly compare cloperidone's potency against
classic, well-known CYP2C9 inhibitors used in clinical practice or research (e.g., sulfaphenazole,
fluconazole [4]). Therefore, its relative strength cannot be fully benchmarked from this data alone.
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Key Takeaways for Researchers

¢ Integrated Approach: This research demonstrates the power of combining machine learning with
structural biology and experimental validation to identify new drug-enzyme interactions, which
could help prioritize compounds in drug discovery pipelines [1] [5].

¢ Potential for DDI: The identification of cloperidone as a strong CYP2C9 inhibitor in vitro signals a
potential for drug-drug interactions. If your research or development work involves cloperidone or
similar compounds, investigating interactions with CYP2C9 substrates is a necessary next step.

e Data Gap: A comprehensive comparison guide would require data from studies that include a wider
panel of established inhibitors, which is not available in the current search results. Consulting
specialized drug interaction databases or the FDA's table of substrates, inhibitors, and inducers would
provide this broader context [4].
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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